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  • Product: Butane, 1-iodo-4-(methylsulfonyl)-
  • CAS: 558465-90-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 1-Iodo-4-(methylsulfonyl)butane in Nucleophilic Substitutions

Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 1-iodo-4-(methylsulfonyl)butane in nucleophilic substitution reactions. The document is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 1-iodo-4-(methylsulfonyl)butane in nucleophilic substitution reactions. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the electronic and steric factors governing the reactivity of this bifunctional molecule, the kinetics of its reactions, and practical considerations for its use in the synthesis of complex organic structures. The guide combines fundamental principles of physical organic chemistry with practical, field-proven insights to offer a complete understanding of this versatile reagent.

Introduction: The Unique Profile of 1-Iodo-4-(methylsulfonyl)butane

1-Iodo-4-(methylsulfonyl)butane is a bifunctional organic molecule that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two key functional groups: a primary alkyl iodide and a methylsulfonyl group, separated by a flexible four-carbon chain. This unique arrangement imparts a specific set of chemical properties that make it a versatile reagent for the introduction of the 4-(methylsulfonyl)butyl moiety into a wide range of molecular scaffolds.

The primary iodide is an excellent leaving group in nucleophilic substitution reactions, readily displaced by a variety of nucleophiles. The methylsulfonyl group, a potent electron-withdrawing moiety, influences the reactivity of the molecule and imparts desirable physicochemical properties, such as increased polarity and potential for hydrogen bonding, to the final products. This guide will dissect the interplay of these two functional groups and its implications for the mechanism of nucleophilic substitution.

Core Mechanism: A Classic SN2 Trajectory

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the reactions of 1-iodo-4-(methylsulfonyl)butane are predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism .[1][2] This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4]

Key Features of the SN2 Reaction of 1-Iodo-4-(methylsulfonyl)butane
  • Kinetics: The rate of the SN2 reaction is dependent on the concentration of both the substrate, 1-iodo-4-(methylsulfonyl)butane, and the nucleophile. The reaction follows second-order kinetics, as both species are involved in the rate-determining step.[1][2]

    • Rate = k[1-iodo-4-(methylsulfonyl)butane][Nucleophile]

  • Stereochemistry: The nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group, in a "backside attack."[3] This leads to an inversion of stereochemistry at the reaction center. While the carbon atom in 1-iodo-4-(methylsulfonyl)butane is not a stereocenter, this stereospecificity is a fundamental characteristic of the SN2 mechanism.

  • Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing iodide ion.[1]

The Role of the Constituent Parts: A Deeper Mechanistic Dive

The reactivity of 1-iodo-4-(methylsulfonyl)butane in SN2 reactions is a direct consequence of the properties of its constituent parts: the alkyl chain, the iodide leaving group, and the remote methylsulfonyl group.

The Electrophilic Carbon and Steric Considerations

The carbon atom bonded to the iodine is the electrophilic center, susceptible to attack by electron-rich nucleophiles. As a primary alkyl iodide, 1-iodo-4-(methylsulfonyl)butane presents minimal steric hindrance to the approaching nucleophile.[3] The linear butane chain allows for easy access to the backside of the C-I bond, favoring the SN2 pathway. The order of reactivity for alkyl halides in SN2 reactions is generally methyl > primary > secondary, with tertiary halides being unreactive via this mechanism due to steric hindrance.[3]

The Iodide Leaving Group: A Key to High Reactivity

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodide ion an excellent leaving group. The ability of a leaving group to depart is related to its stability as an independent species. The large size and high polarizability of the iodide ion allow it to stabilize the negative charge effectively. The reactivity of alkyl halides in nucleophilic substitutions follows the order: R-I > R-Br > R-Cl > R-F.[5]

The Influence of the Remote Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for d-orbital participation of the sulfur atom.[6][7] While the traditional view of d-orbital participation is debated, the strong inductive effect is undeniable.[8]

In 1-iodo-4-(methylsulfonyl)butane, the sulfonyl group is positioned at the δ-carbon relative to the reaction center. Its electron-withdrawing effect is transmitted through the butane chain via an inductive effect (-I effect). This effect polarizes the C-I bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

It is important to note that the sulfonyl group does not typically participate as a neighboring group in this configuration to form a cyclic intermediate, as this would require the formation of a strained seven-membered ring.

Practical Applications and Experimental Protocols

The primary synthetic utility of 1-iodo-4-(methylsulfonyl)butane is as an alkylating agent to introduce the 4-(methylsulfonyl)butyl group. This moiety can be found in various biologically active molecules and materials.

Synthesis of Thiomorpholine 1,1-Dioxide Derivatives

A key application of 1-iodo-4-(methylsulfonyl)butane and its analogs is in the synthesis of substituted thiomorpholine 1,1-dioxides. These heterocycles are of interest in medicinal chemistry. The synthesis proceeds via a two-step sequence:

  • Nucleophilic Substitution: Reaction of 1-iodo-4-(methylsulfonyl)butane with a primary amine or ammonia.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic substitution to form the thiomorpholine 1,1-dioxide ring.

Experimental Protocol: Synthesis of a Generic N-Substituted 4-(Methylsulfonyl)butan-1-amine

Materials:

  • 1-Iodo-4-(methylsulfonyl)butane

  • Primary amine (R-NH₂)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - CH₃CN)

  • A non-nucleophilic base (e.g., Potassium carbonate - K₂CO₃, or Diisopropylethylamine - DIPEA)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in the chosen solvent, add the non-nucleophilic base (1.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of 1-iodo-4-(methylsulfonyl)butane (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the key physicochemical properties of 1-iodo-4-(methylsulfonyl)butane and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Features
1-IodobutaneC₄H₉I184.02130-131Standard primary alkyl iodide.
1-Iodo-4-(methylsulfonyl)butaneC₅H₁₁IO₂S278.11DecomposesContains both a good leaving group and a strong electron-withdrawing group.
Thiomorpholine 1,1-dioxideC₄H₉NO₂S135.18-A common synthetic target utilizing the reactivity of related precursors.

Visualization of the Mechanism and Workflow

SN2 Reaction Mechanism

Caption: The concerted SN2 mechanism of 1-iodo-4-(methylsulfonyl)butane.

Experimental Workflow for N-Alkylation

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dissolve Primary Amine and Base in Solvent C Add Iodide Solution to Amine Mixture A->C B Prepare Solution of 1-Iodo-4-(methylsulfonyl)butane B->C D Heat and Monitor (TLC/LC-MS) C->D E Quench with Water D->E F Extract with Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I Characterize Pure Product (NMR, MS) H->I

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Exploratory

An In-depth Technical Guide to the Primary Synthesis Pathways for Butane, 1-iodo-4-(methylsulfonyl)-

Abstract This technical guide provides a comprehensive overview of the principal synthetic routes for Butane, 1-iodo-4-(methylsulfonyl)-, a compound of interest for researchers and professionals in drug development and m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for Butane, 1-iodo-4-(methylsulfonyl)-, a compound of interest for researchers and professionals in drug development and materials science. The guide is structured to offer not just procedural steps but also a deep understanding of the underlying chemical principles and experimental considerations. We will explore two primary, logically designed pathways, providing detailed, step-by-step protocols, mechanistic insights, and comparative analysis to aid in the selection of the most suitable method based on available starting materials, scalability, and desired purity. This document is intended to serve as a practical and authoritative resource, grounded in established chemical literature and field-proven insights.

Introduction

Butane, 1-iodo-4-(methylsulfonyl)- is a bifunctional molecule featuring a terminal iodide and a methylsulfonyl group, separated by a flexible four-carbon chain. The presence of a good leaving group (iodide) and a polar, aprotic sulfone moiety makes it a versatile building block in organic synthesis. The methylsulfonyl group can influence the molecule's polarity, solubility, and metabolic stability, while the iodo-group provides a reactive site for nucleophilic substitution and cross-coupling reactions. This unique combination of functional groups makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. This guide will detail two robust and adaptable synthetic strategies for its preparation.

Pathway A: Synthesis via Halogen Exchange from a Dihalobutane Precursor

This pathway commences with a commercially available 1,4-dihalobutane, proceeds through a selective monosubstitution with a methanesulfinate salt, and culminates in a Finkelstein reaction to install the iodide. This approach is advantageous when 1,4-dihalobutanes are readily accessible and cost-effective.

Reaction Scheme

Pathway_A 1,4-Dihalobutane 1,4-Dihalobutane 4-Halo-1-(methylsulfonyl)butane 4-Halo-1-(methylsulfonyl)butane 1,4-Dihalobutane->4-Halo-1-(methylsulfonyl)butane NaSO2CH3 Butane, 1-iodo-4-(methylsulfonyl)- Butane, 1-iodo-4-(methylsulfonyl)- 4-Halo-1-(methylsulfonyl)butane->Butane, 1-iodo-4-(methylsulfonyl)- NaI, Acetone

Caption: Pathway A: Synthesis from a 1,4-dihalobutane.

Step 1: Selective Mono-Sulfonylation of 1,4-Dibromobutane

The critical step in this pathway is the selective monosubstitution of a 1,4-dihalobutane with sodium methanesulfinate. The reaction is a nucleophilic substitution where the methanesulfinate anion displaces one of the halide leaving groups. To favor monosubstitution and minimize the formation of the disubstituted byproduct, 1,4-bis(methylsulfonyl)butane, it is crucial to control the stoichiometry of the reactants. Using a slight excess of the dihalobutane relative to the sodium methanesulfinate is a common strategy.

Protocol:

  • To a stirred solution of sodium methanesulfinate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1,4-dibromobutane (1.2-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product, containing the desired 1-bromo-4-(methylsulfonyl)butane and unreacted 1,4-dibromobutane, is then purified by flash column chromatography on silica gel.

Reagent/SolventMolar Eq.Purpose
1,4-Dibromobutane1.2-1.5Starting material
Sodium Methanesulfinate1.0Nucleophile
DMF or DMSO-Solvent
Ethyl Acetate-Extraction Solvent
Water-Quenching/Washing
Brine-Washing
Anhydrous Na2SO4-Drying Agent
Step 2: Finkelstein Reaction to Yield Butane, 1-iodo-4-(methylsulfonyl)-

The Finkelstein reaction is a classic S_N2 reaction that involves the exchange of a halogen.[1] In this step, the bromo-substituent of 1-bromo-4-(methylsulfonyl)butane is displaced by iodide using sodium iodide in acetone. The reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]

Protocol:

  • Dissolve the purified 1-bromo-4-(methylsulfonyl)butane (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5-2.0 eq) to the solution and reflux the mixture with stirring.

  • Monitor the reaction by TLC until the starting material is consumed. The formation of a white precipitate (NaBr) will be observed.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude Butane, 1-iodo-4-(methylsulfonyl)- can be further purified by recrystallization or column chromatography if necessary.

Reagent/SolventMolar Eq.Purpose
1-Bromo-4-(methylsulfonyl)butane1.0Starting material
Sodium Iodide1.5-2.0Iodide source
Anhydrous Acetone-Solvent

Pathway B: Synthesis from 4-(Methylsulfonyl)butan-1-ol

This alternative pathway begins with a precursor that already contains the methylsulfonyl group, namely 4-(methylsulfonyl)butan-1-ol. The hydroxyl group is then converted to the target iodide. This route is advantageous if 4-(methylsulfonyl)butan-1-ol is readily available or can be synthesized efficiently.

Reaction Scheme

Pathway_B 1,4-Butanediol 1,4-Butanediol 4-Hydroxybutyl methanesulfonate 4-Hydroxybutyl methanesulfonate 1,4-Butanediol->4-Hydroxybutyl methanesulfonate MsCl, Pyridine 4-(Methylsulfonyl)butan-1-ol 4-(Methylsulfonyl)butan-1-ol 4-Hydroxybutyl methanesulfonate->4-(Methylsulfonyl)butan-1-ol NaSO2CH3 Butane, 1-iodo-4-(methylsulfonyl)- Butane, 1-iodo-4-(methylsulfonyl)- 4-(Methylsulfonyl)butan-1-ol->Butane, 1-iodo-4-(methylsulfonyl)- P, I2

Caption: Pathway B: Synthesis from 1,4-butanediol.

Step 1: Synthesis of 4-(Methylsulfonyl)butan-1-ol

A plausible route to 4-(methylsulfonyl)butan-1-ol starts from 1,4-butanediol. The synthesis involves a two-step process: selective monomesylation of 1,4-butanediol followed by nucleophilic substitution with sodium methanesulfinate.

Sub-step 1a: Selective Monomesylation of 1,4-Butanediol

  • Dissolve 1,4-butanediol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 4-hydroxybutyl methanesulfonate.

Sub-step 1b: Nucleophilic Substitution

  • Dissolve the crude 4-hydroxybutyl methanesulfonate (1.0 eq) in a polar aprotic solvent like DMF.

  • Add sodium methanesulfinate (1.2 eq) and heat the mixture to 80-100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the crude 4-(methylsulfonyl)butan-1-ol by column chromatography.

Step 2: Conversion of 4-(Methylsulfonyl)butan-1-ol to Butane, 1-iodo-4-(methylsulfonyl)-

The conversion of the primary alcohol to the corresponding iodide can be achieved using various standard methods. A common and effective method involves the use of iodine and a phosphine reagent, such as triphenylphosphine, or by using red phosphorus and iodine.

Protocol (using Phosphorus and Iodine):

  • To a stirred suspension of red phosphorus (excess) in a suitable solvent like diethyl ether or dichloromethane at 0 °C, add iodine portion-wise. The in situ formation of phosphorus triiodide (PI₃) will occur.

  • To this mixture, add a solution of 4-(methylsulfonyl)butan-1-ol (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer, wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure Butane, 1-iodo-4-(methylsulfonyl)-.

Reagent/SolventMolar Eq.Purpose
4-(Methylsulfonyl)butan-1-ol1.0Starting material
Red PhosphorusExcessReagent for PI₃ formation
IodineStoichiometricReagent for PI₃ formation
Diethyl Ether or DCM-Solvent

Characterization and Data

The final product, Butane, 1-iodo-4-(methylsulfonyl)-, should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the four methylene groups and the methyl group of the sulfone. The methylene group adjacent to the iodine atom (C1) will appear as a triplet at approximately δ 3.2-3.4 ppm. The methylene group adjacent to the sulfone group (C4) will also be a triplet, shifted downfield to around δ 3.0-3.2 ppm. The two central methylene groups (C2 and C3) will appear as multiplets in the δ 1.8-2.2 ppm region. The methyl group of the sulfone will be a singlet at approximately δ 2.9-3.1 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon attached to the iodine will appear at a high field (around δ 5-10 ppm). The carbon adjacent to the sulfone will be significantly downfield (around δ 50-55 ppm). The other two methylene carbons will appear in the aliphatic region. The methyl carbon of the sulfone will be around δ 40-45 ppm.

  • IR (KBr): Characteristic absorption bands for the sulfone group (S=O stretching) are expected around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The C-I stretching vibration will appear in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of an iodine atom and cleavage of the butane chain.

Comparative Analysis of Pathways

FeaturePathway APathway B
Starting Materials 1,4-Dihalobutanes, Sodium Methanesulfinate1,4-Butanediol, Methanesulfonyl Chloride, Sodium Methanesulfinate, Phosphorus, Iodine
Key Challenges Selective monosubstitutionMulti-step synthesis of the alcohol precursor
Advantages Potentially fewer steps if starting from a suitable dihalide.Avoids the challenge of selective monosubstitution on a symmetrical starting material.
Disadvantages Control of stoichiometry is critical to avoid disubstitution.Longer overall sequence.

Conclusion

This guide has detailed two primary and viable synthetic pathways for the preparation of Butane, 1-iodo-4-(methylsulfonyl)-. Pathway A offers a more direct route from commercially available dihalobutanes but requires careful control to achieve selective monosubstitution. Pathway B, while longer, circumvents this selectivity issue by building the molecule from a precursor already containing the methylsulfonyl moiety. The choice between these pathways will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, desired scale of the reaction, and the laboratory's expertise with the described transformations. The provided protocols and mechanistic insights are intended to empower researchers to confidently synthesize this valuable chemical building block.

References

  • Muir, J. E., Jung, M., & Lindsay, V. N. G. (2022). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. Organic Syntheses, 99, 195-213.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]

  • Stone, H., & Shechter, H. (1951). 1,4-Diiodobutane. Organic Syntheses, 31, 66. [Link]

  • Bailey, W. F., Luderer, M. R., Mealy, M. J., & Punzalan, E. R. (2003). Preparation of 6-Iodo-1-hexene. Organic Syntheses, 80, 174. [Link]

  • Baran, P. S. (2020). Modern Sulfone Synthesis Focused on SO2 Surrogates. Baran Group Meeting. [Link]

  • Naka, Y., Kawamura, H., & Sasaki, T. (2012). Confirmation of introduction of sulfonyl groups. (a) NMR spectra of compounds 2 and 3. (b) IR spectra of compound 3. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12337, 1,4-Diiodobutane. Retrieved March 24, 2026 from [Link].

  • National Institute of Standards and Technology (2021). Butane, 1-iodo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved March 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 24, 2026, from [Link]

  • Ghorai, M. K., & Kumar, A. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51485. [Link]

Sources

Protocols & Analytical Methods

Method

Butane, 1-iodo-4-(methylsulfonyl)- as a reagent in complex organic synthesis

An Application Guide for the Advanced Synthetic Reagent: Butane, 1-iodo-4-(methylsulfonyl)- For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Bifunctional Alkylating Agent In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Advanced Synthetic Reagent: Butane, 1-iodo-4-(methylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Bifunctional Alkylating Agent

In the landscape of complex organic synthesis, the strategic introduction of specific functionalities is paramount to achieving desired molecular architectures and properties. Butane, 1-iodo-4-(methylsulfonyl)- emerges as a highly valuable, yet specialized, reagent for this purpose. It is not merely a simple alkylating agent; its true power lies in its bifunctional nature. The molecule incorporates a highly reactive primary iodide, an excellent leaving group for nucleophilic substitution, and a chemically robust methylsulfonyl (sulfone) group on a flexible four-carbon tether.

The presence of the strongly electron-withdrawing methylsulfonyl group significantly influences the reagent's reactivity and the properties of the resulting products. This sulfone moiety can enhance aqueous solubility, act as a hydrogen bond acceptor, and serve as a stable, metabolically-resistant bioisostere for other functional groups in drug design. This guide provides an in-depth exploration of the synthesis, reactivity, and advanced applications of Butane, 1-iodo-4-(methylsulfonyl)-, supported by detailed protocols and mechanistic insights.

Chapter 1: Synthesis of the Reagent

The most direct and reliable method for preparing Butane, 1-iodo-4-(methylsulfonyl)- is via a two-step sequence starting from a commercially available precursor, 4-(methylthio)butan-1-ol. The synthesis involves an oxidation followed by a Finkelstein reaction.

  • Step 1: Oxidation of the Thioether to the Sulfone. The initial thioether is oxidized to the corresponding sulfone. This transformation is critical as it installs the key methylsulfonyl group.

  • Step 2: Conversion of the Alcohol to the Iodide. The terminal alcohol is first converted into a superior leaving group, typically a mesylate, which is then displaced by iodide in a classic Finkelstein reaction. This final step is highly efficient and yields the target reagent.[1]

Protocol 1: Two-Step Synthesis of Butane, 1-iodo-4-(methylsulfonyl)-

Expert Insight: This protocol is designed for high efficiency and purity. The intermediate mesylate is often used crude in the subsequent Finkelstein reaction, which simplifies the overall process.[1] Using anhydrous sodium iodide and dry acetone is crucial for driving the equilibrium of the Finkelstein reaction towards the product.

Part A: Synthesis of 4-(Methylsulfonyl)butan-1-ol

  • Materials:

    • 4-(Methylthio)butan-1-ol

    • Oxone® (Potassium peroxymonosulfate)

    • Methanol (MeOH)

    • Water (H₂O)

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-(methylthio)butan-1-ol (1.0 eq) in a 1:1 mixture of MeOH/H₂O.

    • Cool the solution to 0 °C in an ice bath.

    • Add Oxone® (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Remove methanol under reduced pressure.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 4-(methylsulfonyl)butan-1-ol, which can often be used without further purification.

Part B: Synthesis of Butane, 1-iodo-4-(methylsulfonyl)-

  • Materials:

    • 4-(Methylsulfonyl)butan-1-ol (from Part A)

    • Triethylamine (TEA)

    • Methanesulfonyl chloride (MsCl)

    • Anhydrous Sodium Iodide (NaI)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Acetone

  • Procedure:

    • Dissolve the crude 4-(methylsulfonyl)butan-1-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the flask to 0 °C.

    • Add MsCl (1.2 eq) dropwise. Stir the reaction at 0 °C for 2 hours.

    • Wash the reaction mixture successively with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

    • Dissolve the crude mesylate in anhydrous acetone and add anhydrous NaI (1.5 eq).

    • Heat the mixture to reflux and stir for 4-6 hours. A white precipitate (sodium mesylate) will form.

    • Cool to room temperature and filter off the precipitate.

    • Concentrate the filtrate and re-dissolve the residue in DCM. Wash with water and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure Butane, 1-iodo-4-(methylsulfonyl)-.

G start 4-(Methylthio)butan-1-ol intermediate1 4-(Methylsulfonyl)butan-1-ol start->intermediate1 Oxidation reagent1 Oxone® product Butane, 1-iodo- 4-(methylsulfonyl)- intermediate1->product Mesylation & Finkelstein Reaction reagent2 1. MsCl, TEA 2. NaI, Acetone

Caption: Synthetic workflow for Butane, 1-iodo-4-(methylsulfonyl)-.

Chapter 2: Core Application: Synthesis of Functionalized Sulfonium Salts

Sulfonium salts are versatile intermediates in organic chemistry, serving as alkylating agents, precursors to sulfur ylides for cyclopropanation and epoxidation reactions, and participating in various cross-coupling transformations.[2][3] Butane, 1-iodo-4-(methylsulfonyl)- is an excellent reagent for synthesizing sulfonium salts bearing a functionalized alkyl chain.

Mechanistic Rationale

The reaction proceeds via a standard bimolecular nucleophilic substitution (S_N2) mechanism. The sulfur atom of a thioether acts as the nucleophile, attacking the electrophilic carbon atom attached to the iodine. The iodide ion is displaced, forming a new carbon-sulfur bond and a positively charged sulfonium salt. The reaction is typically fast and high-yielding due to the excellent leaving group ability of iodide.

Caption: S_N2 mechanism for sulfonium salt synthesis.

Protocol 2: General Procedure for S-Alkylation

Expert Insight: The choice of solvent is critical. A polar aprotic solvent like acetonitrile or acetone is ideal as it can solvate the resulting salt without interfering with the nucleophile. The reaction is often run at a slightly elevated temperature to ensure completion, but harsh conditions are generally unnecessary.

  • Materials:

    • Thioether (e.g., dimethyl sulfide, tetrahydrothiophene, methyl phenyl sulfide)

    • Butane, 1-iodo-4-(methylsulfonyl)-

    • Anhydrous Acetonitrile (MeCN)

    • Diethyl ether (Et₂O)

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve the thioether (1.0 eq) in anhydrous MeCN.

    • Add a solution of Butane, 1-iodo-4-(methylsulfonyl)- (1.05 eq) in anhydrous MeCN dropwise at room temperature.

    • Stir the mixture at 40 °C for 8-12 hours. Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature.

    • Add diethyl ether to the reaction mixture until a precipitate forms. The sulfonium salt product is typically insoluble in ether.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.

    • Dry the resulting sulfonium salt under high vacuum. The product is often pure enough for subsequent use without further purification.

  • Characterization: The formation of the sulfonium salt can be confirmed by ¹H NMR (downfield shift of protons alpha to the sulfur) and HRMS.

Data Presentation: Substrate Scope
EntryThioether SubstrateProduct StructureExpected Yield
1Dimethyl sulfide[(CH₃)₂S⁺-(CH₂)₄-SO₂Me] I⁻>95%
2Tetrahydrothiophene[C₄H₈S⁺-(CH₂)₄-SO₂Me] I⁻>90%
3Methyl phenyl sulfide[(CH₃)(Ph)S⁺-(CH₂)₄-SO₂Me] I⁻>85%

Chapter 3: Application in Precursor Synthesis for PET Radiotracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]).[4] The synthesis of PET radiotracers requires precursors that can be rapidly and efficiently labeled.[5][6] While Butane, 1-iodo-4-(methylsulfonyl)- is not directly used for fluorination (iodine is not the ideal leaving group for radiofluorination), its corresponding mesylate or tosylate precursor is an excellent candidate for nucleophilic radiofluorination. The resulting [¹⁸F]fluoro-4-(methylsulfonyl)butane moiety can be attached to a targeting vector.

Proposed Radiosynthesis Workflow

The strategy involves a two-step process: first, the biological targeting molecule (e.g., an amine- or phenol-containing compound) is alkylated with the mesylate precursor. Then, in a separate radiosynthesis step, the mesylate is displaced with [¹⁸F]fluoride.

G cluster_0 Step 1: Cold Synthesis cluster_1 Step 2: Radiosynthesis (Hot Lab) Target Targeting Molecule (e.g., R-NH₂) Labeled_Precursor R-NH-(CH₂)₄-SO₂Me (Labeling Precursor) Target->Labeled_Precursor Precursor MsO-(CH₂)₄-SO₂Me Precursor->Labeled_Precursor Alkylation Final_PET [¹⁸F]-(CH₂)₄-NH-R (Final PET Tracer) Labeled_Precursor->Final_PET Radiofluorination Fluoride [¹⁸F]Fluoride/K2.2.2 Fluoride->Final_PET

Caption: Proposed workflow for PET tracer synthesis.

Protocol 3: N-Alkylation to Prepare a PET Precursor

Expert Insight: This protocol details the crucial "cold" synthesis step. Success here depends on careful control of stoichiometry to avoid dialkylation of the amine. Using a non-nucleophilic base like diisopropylethylamine (DIPEA) is recommended to prevent it from competing with the primary amine nucleophile.

  • Materials:

    • Primary or secondary amine-containing molecule of interest

    • Butane, 1-mesyloxy-4-(methylsulfonyl)- (synthesized analogously to Protocol 1)

    • Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the amine substrate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA (2.0 eq) to the solution.

    • Add a solution of Butane, 1-mesyloxy-4-(methylsulfonyl)- (1.1 eq) in DMF dropwise.

    • Heat the reaction to 60-80 °C and monitor by LC-MS. The reaction may take 12-24 hours.

    • After completion, cool the reaction and pour it into water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the pure labeling precursor.

The subsequent radiofluorination step would be performed in an automated synthesis module using standard conditions, such as reacting the precursor with a [¹⁸F]fluoride/Kryptofix 2.2.2/K₂CO₃ complex in a polar aprotic solvent at high temperature.[7]

Safety, Handling, and Storage

  • Safety: Butane, 1-iodo-4-(methylsulfonyl)- is a potent alkylating agent and should be handled with care. It is presumed to be toxic and an irritant. Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (nitrogen or argon). The C-I bond can be sensitive to light and prolonged exposure to air.

Conclusion

Butane, 1-iodo-4-(methylsulfonyl)- is a powerful and versatile bifunctional reagent that offers significant advantages in complex organic synthesis. Its ability to introduce a 4-(methylsulfonyl)butyl moiety via efficient S_N2 reactions makes it invaluable for creating novel sulfonium salts, modifying complex bioactive molecules, and preparing precursors for advanced applications like PET imaging. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this unique chemical tool.

References

  • Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. Vertex AI Search.
  • Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods. Vertex AI Search.
  • Synthetic Applications of Sulfonium Salts - PMC.
  • Alkylation Reactions with Alkylsulfonium Salts | Request PDF - ResearchGate.
  • Synthesis of PET Radiopharmaceuticals - Radiology Key. Radiology Key.
  • Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC.
  • New method PET radiotracers - ANSTO. ANSTO.
  • Development of PET Radiotracers for Neuroinflammation | - School of Clinical Medicine. University of Cambridge School of Clinical Medicine.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Application

Application Note: C(sp²)–C(sp³) Cross-Electrophile Coupling of 1-Iodo-4-(methylsulfonyl)butane via Metallaphotoredox Catalysis

Scientific Rationale & Substrate Considerations The incorporation of the methylsulfonyl (mesyl) group is a cornerstone strategy in drug development, frequently utilized to modulate molecular polarity, enhance metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Substrate Considerations

The incorporation of the methylsulfonyl (mesyl) group is a cornerstone strategy in drug development, frequently utilized to modulate molecular polarity, enhance metabolic stability, and establish critical hydrogen-bonding interactions within target binding pockets. 1-Iodo-4-(methylsulfonyl)butane serves as a highly valuable bifunctional building block for appending this aliphatic chain onto aromatic scaffolds.

However, coupling this specific substrate presents a severe chemical challenge. Traditional cross-coupling methodologies (e.g., Kumada, Negishi, or Suzuki-Miyaura) require the formation of highly polarized organomagnesium or organozinc intermediates. The strongly electron-withdrawing nature of the sulfone group drastically increases the acidity of the adjacent α-protons (pKa ~ 29 in DMSO). Exposing this substrate to strong bases or highly basic organometallic regimes typically leads to rapid α-deprotonation, oligomerization, or β-hydride elimination rather than productive C–C bond formation.

The Solution: Dual photoredox/nickel catalysis (Cross-Electrophile Coupling) circumvents these limitations entirely. By utilizing visible light, this methodology generates a transient, neutral primary alkyl radical from the alkyl iodide via Single-Electron Transfer (SET)[1]. This neutral radical intermediate is perfectly compatible with the acidic sulfone moiety, preventing unwanted deprotonation and demonstrating exceptionally high functional group tolerance[2].

Mechanistic Causality

The success of this protocol relies on the synergistic interplay of two distinct, yet intersecting, catalytic cycles[3]:

  • The Photoredox Cycle: The iridium photocatalyst, Ir[dF(CF3)ppy]₂(dtbbpy)PF₆, is excited by 450 nm blue light. The excited state *Ir(III) is reductively quenched by the sacrificial amine base, N,N-diisopropylethylamine (DIPEA), generating a strongly reducing Ir(II) species. Amines such as DIPEA serve as efficient terminal reductants, providing the necessary electron relay to turn over the catalytic cycle[4]. This Ir(II) complex undergoes SET with 1-iodo-4-(methylsulfonyl)butane, homolytically cleaving the C–I bond to yield the nucleophilic 4-(methylsulfonyl)butyl radical.

  • The Nickel Cycle: Concurrently, a Ni(0) species undergoes oxidative addition into the aryl bromide to form an electrophilic Ar–Ni(II)–Br complex. This intermediate rapidly intercepts the photogenerated alkyl radical to form a high-valent Ar–Ni(III)–Alkyl species. Subsequent reductive elimination forges the C(sp²)–C(sp³) bond and yields a Ni(I) complex. The mechanism relies on the synergistic interplay where the photocatalyst reduces the alkyl iodide, and the nickel catalyst facilitates the C(sp²)–C(sp³) bond formation via oxidative addition and radical capture[3].

Mechanism cluster_photo Photoredox Cycle cluster_ni Nickel Catalytic Cycle PC Ir(III) Catalyst PC_star *Ir(III) Excited State PC->PC_star Blue LED (450 nm) PC_red Ir(II) Reduced State PC_star->PC_red DIPEA (Reductant) PC_red->PC SET Oxidation NiI Ni(I) Complex PC_red->NiI SET to Ni(I) AlkylRad 4-(Methylsulfonyl)butyl Radical PC_red->AlkylRad SET to Alkyl-I Ni0 Ni(0) Complex NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Aryl Bromide) NiIII Ar-Ni(III)-Alkyl NiII->NiIII Radical Capture NiIII->NiI Reductive Elimination (Product) NiI->Ni0 SET Reduction AlkylRad->NiII Intercepted by Ni(II)

Fig 1: Synergistic mechanism of dual photoredox/nickel catalyzed cross-electrophile coupling.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By observing specific physical changes during the workflow, researchers can confirm the active state of the catalytic cycles in real-time.

Materials Required
  • Electrophile 1: 1-Iodo-4-(methylsulfonyl)butane (1.5 equiv, 1.5 mmol)

  • Electrophile 2: Aryl Bromide (e.g., 4-bromoanisole) (1.0 equiv, 1.0 mmol)

  • Transition Metal Catalyst: NiCl₂·dtbbpy (10 mol%, 0.1 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%, 0.02 mmol)

  • Terminal Reductant: DIPEA (2.5 equiv, 2.5 mmol)

  • Solvent: Anhydrous, rigorously degassed N,N-Dimethylacetamide (DMA) (10 mL)

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, add the solid reagents (Aryl Bromide, NiCl₂·dtbbpy, and Ir photocatalyst) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar. Seal the vial with a PTFE-lined septum cap.

  • Liquid Addition: Remove the sealed vial from the glovebox. Using standard Schlenk techniques, inject the 1-iodo-4-(methylsulfonyl)butane, DIPEA, and anhydrous DMA via syringe.

  • Degassing (Critical Causality Step): Perform three consecutive cycles of Freeze-Pump-Thaw. Causality: Oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) state and permanently oxidize the active Ni(0) catalyst. Simple nitrogen sparging is often insufficient for cross-electrophile couplings; trace O₂ will stall the reaction entirely.

  • Photochemical Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Ensure vigorous stirring (≥800 rpm) to maintain uniform light penetration through the reaction matrix. Maintain the ambient temperature at 25 °C using a cooling fan.

  • Reaction Validation (Diagnostic Check): Monitor the reaction visually. Upon initial mixing, the solution will appear pale green (characteristic of the Ni(II) precatalyst). After 15–30 minutes of irradiation, the solution must transition to a deep red/brown color.

    • Self-Validation Tip: If the solution remains green, the photoredox cycle has failed to initiate (likely due to oxygen ingress or degraded DIPEA). Do not proceed until the red/brown active Ni(0)/Ni(I) species is observed.

  • Quenching & Workup: After 24 hours of irradiation, turn off the LEDs. Open the vial to the atmosphere to quench the active catalysts. Dilute the mixture with ethyl acetate (30 mL) and wash with deionized water (3 x 20 mL) to remove the DMA solvent and DIPEA hydrobromide salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent & Hardware Prep (Dry glassware, Schlenk tube, N2 line) Step2 2. Solid Reagent Loading (NiCl2·dtbbpy, Ir-Cat, Aryl Bromide) Step1->Step2 Step3 3. Liquid Addition & Degassing (Alkyl Iodide, DIPEA, DMA -> Freeze-Pump-Thaw) Step2->Step3 Step4 4. Photochemical Irradiation (450 nm LED, 25°C, 24h, Stirring) Step3->Step4 Step5 5. Reaction Validation (Color shift: Green -> Deep Red/Brown) Step4->Step5 Step6 6. Quench & Purification (Aqueous Workup, Flash Chromatography) Step5->Step6

Fig 2: Step-by-step experimental workflow with integrated validation diagnostics.

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters and demonstrates the causality behind the chosen standard conditions. Data is based on the coupling of 1-iodo-4-(methylsulfonyl)butane with 4-bromoanisole.

EntryDeviation from Standard ConditionsYield (%)Observation / Causality
1 None (Standard Conditions) 88% Optimal SET and radical capture.
2Omission of Ir photocatalyst0%No alkyl radical generation; starting materials recovered.
3Omission of Ni catalyst0%No cross-coupling; homocoupling of the alkyl radical observed.
4No Light (Dark condition)0%Photoredox cycle remains completely inactive.
5Air atmosphere (No degassing)<5%Oxygen quenches excited *Ir(III) and oxidizes active Ni(0).
6DMF instead of DMA65%Lower solubility of the active catalytic species limits turnover.
7Et₃N instead of DIPEA42%Inferior reductive quenching of *Ir(III) compared to DIPEA.

References

  • Dual Nickel- and Photoredox-Catalyzed Reductive Cross-Coupling to Access Chiral Trifluoromethylated Alkanes Source: Organic Letters - ACS Publications URL:[Link]

  • Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides: Et3N as the Terminal Reductant Source: Organic Letters - ResearchGate URL:[Link]

  • The Merger of Transition Metal and Photocatalysis: Recent Advances and Prospects in Asymmetric Intermolecular 1,2-Difunctionalization of Alkenes Source: MDPI URL:[Link]

  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Safe Handling, Reactivity Profiling, and Long-Term Storage Protocols for 1-Iodo-4-(methylsulfonyl)butane

Chemical Profiling & Reactivity Causality 1-Iodo-4-(methylsulfonyl)butane (CAS: 110298-54-3) is a highly specialized, bifunctional reagent utilized extensively in drug discovery and advanced organic synthesis. Its molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Reactivity Causality

1-Iodo-4-(methylsulfonyl)butane (CAS: 110298-54-3) is a highly specialized, bifunctional reagent utilized extensively in drug discovery and advanced organic synthesis. Its molecular architecture features two critical domains that dictate its handling requirements:

  • The Primary Alkyl Iodide (-CH₂-I): This moiety acts as a potent electrophile for cross-coupling and nucleophilic substitution. However, the carbon-iodine (C-I) bond is inherently weak. Alkyl iodides are highly light-sensitive and tend to decompose upon exposure to visible or ultraviolet light, forming iodine (I₂)[1].

  • The Methylsulfonyl Group (-SO₂CH₃): As a strong electron-withdrawing group (EWG), this moiety increases the overall polarity of the molecule. While it enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), it also increases the molecule's hygroscopicity, making it a magnet for trace ambient moisture.

Because it is a highly reactive electrophile, this compound is classified as a potent alkylating agent. Any reactive alkylating agent should be assumed to be potentially carcinogenic, mutagenic, and teratogenic, necessitating stringent occupational safety protocols[2].

Mechanistic Degradation Pathways

Understanding why a reagent degrades is the first step in preventing it. 1-Iodo-4-(methylsulfonyl)butane is susceptible to two primary degradation vectors:

  • Photolytic Cleavage: Exposure to ambient laboratory light induces homolytic cleavage of the C-I bond. This photolysis generates highly reactive alkyl and iodine radicals, which subsequently dimerize to form molecular iodine[3]. This is visually confirmed when the reagent shifts from clear/white to a yellow, pink, or dark brown hue.

  • Hydrolytic Elimination (E2) / Substitution (SN2): In the presence of ambient moisture or weak bases, the compound can undergo premature nucleophilic attack or dehydrohalogenation, yielding undesired alkenes and hydrolyzed byproducts.

Degradation A 1-Iodo-4-(methylsulfonyl)butane B Light (hν) A->B E Moisture / Bases A->E C Homolytic C-I Cleavage B->C F SN2 / E2 Reactions E->F D Iodine (I2) Formation (Discoloration) C->D G Alkenes & Hydrolyzed Byproducts F->G

Mechanistic degradation pathways of 1-iodo-4-(methylsulfonyl)butane.

E-E-A-T Validated Handling Protocols

To mitigate exposure to this hazardous drug-like compound and preserve its chemical integrity, operations must be conducted in fume hoods with adequate ventilation to prevent inhalation of vapors[4]. The following self-validating workflow ensures both operator safety and experimental reproducibility.

Step-by-Step Inert Transfer Methodology
  • Visual Integrity Validation:

    • Action: Inspect the reagent vial under minimal ambient light before opening.

    • Causality: A clear or white appearance validates purity. A yellow or brown tint indicates I₂ contamination via photolysis[1]. Self-Validation: If heavily discolored, the reagent must be purified (e.g., via sodium thiosulfate wash if in solution) or discarded to prevent reaction failure.

  • Environmental Isolation:

    • Action: Clamp the sealed vial in a certified fume hood. Ensure the sash is lowered. Don two pairs of chemical-resistant nitrile gloves, a lab coat, and safety goggles.

    • Causality: Hands and forearms account for the vast majority of occupational exposure to alkylating agents. Double-gloving provides a critical barrier against dermal absorption.

  • Atmospheric Displacement:

    • Action: Pierce the PTFE-lined septum with an Argon-purged needle. Provide a secondary vent needle and flush the headspace for 2 minutes. Remove the vent needle, leaving the vial under positive Argon pressure.

    • Causality: Argon is heavier than nitrogen and effectively blankets the reagent, displacing ambient oxygen and moisture.

  • Aseptic Solvent Transfer:

    • Action: Using a gas-tight syringe, inject anhydrous, degassed solvent into the vial. Withdraw the required aliquot.

    • Causality: Using sealed systems and cannula/syringe transfers limits occupational exposure and prevents ambient moisture from entering the system[5].

  • Quenching & Decontamination:

    • Action: Treat any contaminated consumables (syringes, needles) with a 10% aqueous sodium thiosulfate solution before disposal.

    • Causality: Thiosulfate reduces reactive iodine species to benign iodide salts, neutralizing the immediate oxidative hazard.

Workflow S1 1. Visual Validation Inspect for I2 discoloration S2 2. Atmospheric Control Argon backfill in Fume Hood S1->S2 Validates reagent integrity S3 3. Aseptic Transfer Use PTFE-lined syringes S2->S3 Displaces reactive O2/H2O S4 4. Reaction Execution Controlled electrophilic addition S3->S4 Prevents ambient exposure S5 5. Secure Storage Seal, wrap in foil, store at -20°C S4->S5 Halts thermal degradation

Self-validating workflow for the transfer and handling of reactive alkylating agents.

Long-Term Storage Protocols

Storage of alkyl halides demands special attention; they must be kept in tightly sealed containers away from light and incompatible materials (strong bases/oxidizers)[5]. Because standard rubber septa can degrade upon prolonged exposure to halogenated compounds, PTFE-lined septa are mandatory for long-term integrity.

Quantitative Storage Parameters and Shelf-Life Matrix
Storage ConditionTemperature (°C)Light ExposureAtmosphereExpected Shelf-LifeCausality / Rationale
Optimal Long-Term -20°C0 lux (Foil-wrapped)Argon (Inert)> 12 MonthsDeep freezing halts kinetic energy required for thermal E2 elimination; absolute darkness prevents homolytic C-I cleavage.
Standard Short-Term 2°C to 8°CAmber vial onlyNitrogen (Inert)1 to 3 MonthsSufficient for active project use, though slow thermal degradation may occur over months.
Benchtop (In-Use) 20°C to 25°CAmbient Lab LightAmbient Air< 24 HoursRapid photolysis occurs, leading to visible I₂ formation and loss of electrophilic titer[1].
Compromised > 25°CDirect SunlightHigh Humidity< 1 HourAccelerated photolysis[3] combined with rapid hydrolysis from ambient moisture destroys the reagent.

Emergency Response & Spill Management

Safe handling of hazardous drug spills is fundamentally different from standard chemical spills, as exposure extends to surfaces and nonclinical staff.

  • Small Spills: Prompt action is critical. Contain and absorb the spill using inert materials like vermiculite or activated charcoal[5]. Do not use basic absorbents, which may trigger exothermic elimination reactions.

  • Surface Decontamination: Wash the affected area with a mild sodium thiosulfate solution to neutralize residual alkyl iodide, followed by thorough washing with soap and water.

  • Personnel Exposure: If dermal contact occurs, immediately remove contaminated clothing and rinse the skin with copious amounts of water. Because it is an alkylating agent, medical observation is required following any direct exposure[2].

Sources

Application

Application Note: 1-Iodo-4-(methylsulfonyl)butane in Pharmaceutical Drug Discovery &amp; Medicinal Chemistry

Introduction & Chemical Profiling In modern medicinal chemistry, the strategic introduction of polar, hydrogen-bonding moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

In modern medicinal chemistry, the strategic introduction of polar, hydrogen-bonding moieties is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. 1-Iodo-4-(methylsulfonyl)butane is a highly versatile, electrophilic alkylating agent utilized to append the 4-(methylsulfonyl)butyl moiety onto pharmaceutical scaffolds.

Unlike its chlorinated or brominated counterparts, the iodo-variant leverages iodine as an exceptionally polarizable and superior leaving group. This enables Finkelstein-like SN​2 kinetics without the need for in situ halide exchange, allowing for milder reaction conditions that preserve sensitive functional groups on complex drug intermediates. The resulting 4-(methylsulfonyl)butyl chain serves as a bioisostere for highly lipophilic alkyl chains, introducing a metabolic "soft spot" blocker while significantly increasing the Polar Surface Area (PSA) to enhance aqueous solubility.

Core Applications in Drug Discovery

A. Synthesis of Chemopreventive Agents (Sulforaphane Analogs)

The 4-(methylsulfonyl)butyl group is the defining structural feature of erysolin , the sulfone analog of the naturally occurring chemopreventive agent sulforaphane [1]. While sulforaphane (a sulfoxide) is chemically unstable and prone to degradation, utilizing 1-iodo-4-(methylsulfonyl)butane allows researchers to synthesize sulfone-based isothiocyanates and thiourea derivatives that exhibit superior shelf-life and formulation stability [2]. These derivatives are actively investigated for their ability to induce Phase II detoxification enzymes via the Nrf2/ARE signaling pathway and inhibit Histone Deacetylases (HDACs).

B. N-Alkylation for SAR Optimization and Target Residence Time

In targeted drug design—such as the development of Hepatitis B virus (HBV) inhibitors or Lysyl Oxidase (LOX) inhibitors—the methylsulfonyl tail is used to probe deep, polar binding pockets [3]. The sulfone oxygen atoms act as strong hydrogen bond acceptors (HBA). When 1-iodo-4-(methylsulfonyl)butane is reacted with secondary amines (e.g., piperazines or piperidines), the resulting tertiary amine benefits from a 4-carbon flexible linker that can project the sulfone group into solvent-exposed regions or specific receptor sub-pockets, thereby increasing target residence time.

Data Presentation: Physicochemical Impact

The decision to alkylate a scaffold with 1-iodo-4-(methylsulfonyl)butane is driven by the need to balance lipophilicity and aqueous solubility. Table 1 summarizes the causal impact of appending a 4-(methylsulfonyl)butyl group compared to a standard butyl chain.

Table 1: Comparative Physicochemical Properties of Alkyl Substituents

PropertyStandard Butyl Group ( −C4​H9​ )4-(Methylsulfonyl)butyl Group ( −C4​H8​SO2​CH3​ )Medicinal Chemistry Rationale
Molecular Weight 57.11 g/mol 135.20 g/mol Increases bulk for deeper pocket filling.
Polar Surface Area (PSA) 0.0 Ų42.5 ŲSignificantly improves aqueous solubility.
H-Bond Acceptors (HBA) 02Enhances target binding via sulfone oxygens.
LogP Contribution ~ +2.0~ -0.2 to +0.1Lowers overall lipophilicity; prevents non-specific binding.
Metabolic Stability Prone to ω -oxidationHighly resistantThe terminal sulfone blocks CYP450-mediated ω -oxidation.

Mandatory Visualization: Workflows and Pathways

Synthetic Workflow for Scaffold Alkylation

The following diagram illustrates the standard SN​2 synthetic logic utilized when incorporating this reagent into a drug discovery pipeline.

G A Amine/Phenol Drug Scaffold C Mild Base (e.g., K2CO3) Polar Aprotic Solvent (DMF or MeCN), 60°C A->C B 1-Iodo-4-(methylsulfonyl)butane (Electrophile) B->C D Alkylated Intermediate C->D Nucleophilic Substitution (SN2) E Downstream Deprotection/Coupling D->E F Final Drug Candidate E->F

Caption: Synthetic workflow for SN2 alkylation using 1-iodo-4-(methylsulfonyl)butane.

Biological Mechanism of Action (Nrf2/ARE Pathway)

When used to synthesize isothiocyanate derivatives, the resulting compounds act as targeted covalent modifiers.

G Drug 4-(Methylsulfonyl)butyl Isothiocyanate (Erysolin) Keap1 Keap1-Nrf2 Complex (Cytosol) Drug->Keap1 Covalent modification of Keap1 cysteine thiols Nrf2 Free Nrf2 (Translocation) Keap1->Nrf2 Conformational change & Dissociation ARE Antioxidant Response Element (Nucleus) Nrf2->ARE Translocates to nucleus & Binds DNA Genes Phase II Detoxification Genes (HO-1, NQO1) ARE->Genes Transcription Activation

Caption: Mechanism of Nrf2/ARE pathway activation by 4-(methylsulfonyl)butyl derivatives.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice and workup step is explicitly detailed.

Protocol 1: General N-Alkylation of a Secondary Amine Scaffold

This protocol is optimized for the derivatization of piperazine or piperidine-based pharmacophores.

Reagents & Materials:

  • Secondary Amine Scaffold (1.0 eq)

  • 1-Iodo-4-(methylsulfonyl)butane (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , anhydrous) (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 5% aqueous Lithium Chloride ( LiCl ) solution

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: DMF is chosen as a polar aprotic solvent to optimally solvate the nucleophile and stabilize the SN​2 transition state.

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (3.0 eq) to the solution. Stir for 15 minutes at room temperature.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to scavenge the hydroiodic acid (HI) generated during the reaction, preventing protonation and subsequent deactivation of the amine nucleophile.

  • Electrophile Addition: Add 1-iodo-4-(methylsulfonyl)butane (1.2 eq) dropwise or in small portions.

    • Pro-Tip: Alkyl iodides are light-sensitive. If the reagent appears brown (indicating free I2​ ), filter it through a short pad of basic alumina prior to use.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4–8 hours. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM).

    • Self-Validation: The disappearance of the starting amine mass and the appearance of the [M+H]++134 mass peak in LC-MS confirms successful alkylation.

  • Quenching & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash the organic layer with 5% aqueous LiCl solution (3 x 15 mL).

    • Causality: Washing with 5% LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution of DCM to 10% MeOH/DCM).

Protocol 2: Synthesis of 1-Azido-4-(methylsulfonyl)butane (Click-Chemistry Intermediate)

This protocol converts the iodo-compound into an azide, a critical intermediate for synthesizing primary amines or for use in CuAAC "Click" chemistry.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-iodo-4-(methylsulfonyl)butane (1.0 eq) in anhydrous DMF (0.3 M).

  • Azidation: Add Sodium Azide ( NaN3​ ) (1.5 eq) in one portion.

    • Safety Warning: NaN3​ is highly toxic. Never use halogenated solvents (like DCM) during the reaction phase to avoid the formation of explosive diazidomethane.

  • Heating: Stir the suspension at 65°C for 6 hours. The superior leaving group ability of iodine ensures complete conversion at this moderate temperature, whereas the corresponding chloride would require >90°C and longer reaction times.

  • Workup: Cool to room temperature, dilute with Diethyl Ether ( Et2​O ), and wash with distilled water (3x) to remove DMF and excess salts.

  • Validation: Concentrate carefully (azides can be sensitive). IR spectroscopy is the best self-validation tool here; look for the strong, characteristic azide stretch at ∼2100 cm−1 .

References

  • Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates. Molecules (MDPI). URL:[Link]

  • Process for the synthesis of isothiocyanates and derivatives thereof and uses of same.United States Patent Application US20130142739A1.
  • Substituted arylmethylureas and heteroarylmethylureas, analogues thereof, and methods using same.World Intellectual Property Organization WO2020123674A1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with 1-iodo-4-(methylsulfonyl)butane

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of utilizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of utilizing 1-iodo-4-(methylsulfonyl)butane as an alkylating agent.

Unlike simple alkyl halides, this bifunctional molecule pairs a highly reactive primary iodide with a highly polar, electron-withdrawing methylsulfonyl group. This unique structure requires precise temperature control to favor the desired substitution pathway over destructive side reactions.

Mechanistic Causality: The Temperature Dilemma

When executing an alkylation with 1-iodo-4-(methylsulfonyl)butane, you are constantly balancing two competing reaction pathways: SN​2 nucleophilic substitution (the desired alkylation) and E2 elimination (the primary side reaction).

The causality behind temperature optimization lies in fundamental thermodynamics. At elevated temperatures, the entropic contribution to the Gibbs free energy ( ΔG=ΔH−TΔS ) becomes the dominating force. The E2 elimination pathway generates three distinct molecules from two (base + alkyl halide conjugate acid + alkene + halide ion), resulting in a highly positive ΔS . Therefore, as the reaction temperature rises, the TΔS term heavily favors elimination over the entropically less favorable SN​2 substitution (which converts two molecules into two molecules) .

Furthermore, while the methylsulfonyl group is separated from the electrophilic α -carbon by a propyl chain, its strong dipole moment alters the transition state solvation dynamics. It necessitates the use of polar aprotic solvents (like DMF or ACN), which inherently lower the activation energy for both SN​2 and E2 pathways, shrinking your optimal temperature window .

Quantitative Data: Temperature vs. Reaction Pathway

To illustrate the critical nature of thermal control, below is a summary of our internal benchmarking data for the N-alkylation of a standard secondary amine using 1-iodo-4-(methylsulfonyl)butane in DMF with K 2​ CO 3​ .

Temperature (°C) SN​2 Product Yield (%)E2 Alkene Byproduct (%)Unreacted Starting Material (%)Scientist's Notes
25°C 45%< 2%53%Sluggish kinetics; reaction stalls before completion.
40°C 88% 5% 7% Optimal balance of reaction rate and chemoselectivity.
60°C 72%22%< 1%Increased formation of 4-(methylsulfonyl)but-1-ene.
80°C 41%52%0%E2 pathway dominates; thermal degradation observed.

Temperature Optimization Workflow

Use the following decision tree to dynamically adjust your reaction conditions based on real-time analytical feedback.

Workflow Start Initiate Alkylation 1-iodo-4-(methylsulfonyl)butane Baseline Baseline Reaction: 40°C Polar Aprotic Solvent Start->Baseline Analyze Analyze via LC-MS/TLC at 2-hour mark Baseline->Analyze Success Optimal S_N2 Conversion Proceed to Workup Analyze->Success High Yield Sluggish Sluggish Kinetics (<50% Conversion) Analyze->Sluggish Slow Rate Elimination E2 Elimination Byproducts (Alkene Formation) Analyze->Elimination Side Reactions FixSlow Maintain Temp & Add Catalytic NaI Sluggish->FixSlow FixElim Lower to 25°C & Use Milder Base Elimination->FixElim FixSlow->Analyze FixElim->Analyze

Fig 1: Temp optimization decision tree for 1-iodo-4-(methylsulfonyl)butane alkylation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical and analytical checkpoints, you can confirm the mechanistic integrity of the reaction at every step.

Objective: N-Alkylation of a secondary amine. Optimal Baseline Temperature: 40°C.

Step 1: Nucleophile Activation

  • Action: Dissolve the amine nucleophile (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add a non-nucleophilic base (e.g., DIPEA or finely milled K 2​ CO 3​ , 2.0 equiv). Stir for 15 minutes at room temperature.

  • Causality: Pre-stirring ensures complete deprotonation or equilibration of the nucleophile before the electrophile is introduced, preventing localized concentration gradients that trigger side reactions.

Step 2: Electrophile Introduction

  • Action: Add 1-iodo-4-(methylsulfonyl)butane (1.2 equiv) dropwise via syringe.

  • Self-Validation Checkpoint: Monitor the internal temperature ( Ti​ ). A successful SN​2 initiation is typically accompanied by a mild exotherm ( ΔT=+2 to 5 °C). If no exotherm is observed, the nucleophile may not be fully activated.

Step 3: Thermal Ramping

  • Action: Gradually heat the reaction mixture to 40°C using an oil bath or heating block.

  • Causality: 40°C provides sufficient thermal energy to overcome the SN​2 activation barrier without crossing the higher activation energy threshold required for E2 elimination .

Step 4: Analytical Monitoring

  • Action: Sample the reaction at 2h, 4h, and 8h. Quench aliquots in a 1:1 mixture of H 2​ O/MeCN for LC-MS analysis.

  • Self-Validation Checkpoint: The mass balance must close. The disappearance of the primary iodide mass ( [M+H]+ or appropriate adduct) must inversely correlate with the appearance of the alkylated product mass. If the starting material disappears but the product mass does not increase proportionally, thermal degradation or elimination is occurring.

Step 5: Workup

  • Action: Quench the reaction with cold water to precipitate the product, or extract with EtOAc. Wash the organic layer with brine (3x) to thoroughly remove the DMF solvent.

Troubleshooting FAQs

Q1: I am observing 4-(methylsulfonyl)but-1-ene as a major byproduct when scaling up from 1 mmol to 50 mmol. Why? A1: Scale-up alters heat transfer dynamics, often leading to localized "hot spots" near the reactor walls. At temperatures exceeding 50-60°C, the activation energy for the E2 elimination pathway is achieved. The base abstracts a β -proton, ejecting the iodide leaving group and forming the alkene. Solution: Implement a strict internal temperature probe ( Ti​ ) limit of 45°C, use a jacketed reactor for uniform cooling, and slow the addition rate of the alkylating agent.

Q2: My reaction at 25°C is stalling at 40% conversion. How can I drive it to completion without raising the temperature and risking elimination? A2: If thermal activation is restricted, you must enhance the system chemically. You can add a catalytic amount of Sodium Iodide (NaI) (10-20 mol%). While 1-iodo-4-(methylsulfonyl)butane is already an iodide, adding NaI leverages the Finkelstein equilibrium to continuously regenerate the active primary iodide species if any transient, less reactive intermediates form. Alternatively, switch to a more polar aprotic solvent (like DMSO) to better solvate the transition state without adding heat .

Q3: Does the methylsulfonyl group affect the thermal stability of the reagent itself? A3: Yes. While the sulfone group is chemically stable under standard conditions, its strong electron-withdrawing nature increases the acidity of the α -protons adjacent to the sulfone. If you use excessively strong bases (like NaH or LDA) at temperatures above 0°C, you risk deprotonating the sulfone α -carbon instead of your intended nucleophile, leading to complex oligomerization and rapid thermal degradation of the reagent. Always stick to milder bases like K 2​ CO 3​ , Cs 2​ CO 3​ , or DIPEA when heating.

References

For further verification of the mechanistic principles and optimization strategies discussed in this guide, please refer to the following authoritative sources:

  • ChemRxiv. "Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis." ChemRxiv, 2021. URL:[Link]

  • ACS Publications. "Mechanism of SN2 Alkylation Reactions of Lithium Organocuprate Clusters with Alkyl Halides and Epoxides." Journal of the American Chemical Society, 2000. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Iodine Loss in 1-Iodo-4-(methylsulfonyl)butane Catalytic Reactions

Executive Summary As a primary alkyl iodide equipped with a polar, electron-withdrawing methylsulfonyl tail, 1-iodo-4-(methylsulfonyl)butane is a highly versatile bifunctional reagent used in advanced drug development an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a primary alkyl iodide equipped with a polar, electron-withdrawing methylsulfonyl tail, 1-iodo-4-(methylsulfonyl)butane is a highly versatile bifunctional reagent used in advanced drug development and materials science. However, during transition-metal catalysis (e.g., cross-coupling, metallaphotoredox), researchers frequently encounter severe yield reductions due to premature iodine loss (deiodination).

This support guide provides a mechanistic breakdown and field-proven protocols to suppress β-hydride elimination, homolytic cleavage, and halogenophilic degradation. By treating the reaction as a self-validating system—where ligand choice, atmospheric control, and quenching conditions are intrinsically linked—you can ensure robust catalytic turnover and preserve the integrity of the C–I bond until the desired activation step.

Mechanistic Root Cause Analysis

Understanding the causality behind experimental failures is the first step to optimization. When iodine drops off before the desired C–C or C–heteroatom bond is formed, it typically follows one of three pathways:

  • Pathway A: β-Hydride Elimination (The Metal-Mediated Trap) Upon oxidative addition of the primary C–I bond to a low-valent metal (e.g., Ni(0) or Pd(0)), the resulting alkyl-metal-iodide complex is highly susceptible to β-hydride elimination. Because the 4-carbon chain lacks allylic or benzylic stabilization, the metal easily abstracts a β-hydrogen, expelling the iodine as a metal-iodide salt and yielding an undesired 4-(methylsulfonyl)but-1-ene byproduct[1].

  • Pathway B: Homolytic Cleavage & Hydrodehalogenation Alkyl iodides are light- and heat-sensitive. Uncontrolled thermal or photochemical energy can induce homolytic cleavage of the weak C–I bond (~234 kJ/mol), generating an alkyl radical. If the catalytic cycle (e.g., Cu-catalyzed radical functionalization) is slower than background hydrogen atom transfer (HAT), the intermediate undergoes hydrodehalogenation (reduction to the alkane)[2].

  • Pathway C: Halogenophilic Attack In the presence of strong nucleophiles or bases (e.g., organolithiums, alkoxides), attack can occur directly on the polarizable iodine atom rather than the carbon, leading to metal-halogen exchange or destructive elimination.

Pathway A 1-Iodo-4-(methylsulfonyl)butane B Oxidative Addition (Alkyl-Metal-Iodide) A->B Catalyst (Ni/Pd) E Homolytic Cleavage (Radical Degradation) A->E UV/Heat C β-Hydride Elimination (Alkene + MI + HI) B->C Unstabilized Intermediate D Transmetalation & Reductive Elimination B->D Strong Ligand Field F Cross-Coupled Product D->F Product Yield

Mechanistic pathways of 1-iodo-4-(methylsulfonyl)butane: Catalytic cycle vs. iodine loss.

Diagnostic Data & Parameter Optimization

To transition from degradation to productive coupling, specific reaction parameters must be tuned. The table below summarizes the causality of parameter shifts and their quantitative impact on iodine retention.

Reaction ParameterStandard Condition (High Iodine Loss)Optimized Condition (High Retention)Causality / Mechanism of ActionTarget Yield (%)
Ligand (Ni-Catalysis) PPh₃ (Monodentate)Bathophenanthroline (Bidentate)Rigid geometry accelerates reductive elimination, outcompeting β-hydride elimination[1].72 - 89%
Solvent THFtert-Butanol or DMAcPolar protic/aprotic solvents stabilize the oxidative addition complex and enhance trapping efficiency.> 80%
Atmosphere Air / AmbientArgon (Freeze-Pump-Thaw)Removes O₂, preventing oxidative degradation of the alkyl radical intermediate.> 85%
Quench / Workup Neutral H₂O or AcidicAlkaline Wash (pH > 8)Stabilizes free iodine as non-volatile iodide (I⁻), preventing secondary side reactions[3].N/A (Recovery)

Troubleshooting FAQs

Q: I am observing a high percentage of 4-(methylsulfonyl)but-1-ene in my GC-MS. How do I stop this? A: This is classic β-hydride elimination. You must switch your ligand to a rigid, bidentate nitrogen ligand (e.g., bathophenanthroline for Ni-catalysis) or a bulky dialkylbiaryl phosphine (e.g., XPhos for Pd). These ligands enforce a geometry that accelerates transmetalation and reductive elimination, kinetically outcompeting the β-hydride elimination pathway[1].

Q: My starting material degrades into a complex mixture before the catalyst is even added. What is happening? A: 1-iodo-4-(methylsulfonyl)butane is highly sensitive to ambient light and trace moisture. Uncontrolled light exposure induces homolytic C–I bond cleavage. Store the reagent over copper or silver wire to stabilize it, and conduct all reaction setups in amber vials or foil-wrapped flasks.

Q: My copper-catalyzed asymmetric substitution is stalling, and I see mostly reduced alkane (1-(methylsulfonyl)butane). A: This indicates that the alkyl radical is forming but failing to recombine with the chiral copper center, leading to background hydrodehalogenation. To overcome the weak reducing power of the Cu(I) species, utilize an aryl-radical-enabled strategy or a highly tuned carboxamide-containing BOX ligand to facilitate rapid iodine abstraction and immediate radical capture[2].

Q: How do I prevent iodine loss during the aqueous workup and analysis? A: Acidic or neutral aqueous workups exacerbate the oxidation of free iodide to volatile I₂, which can adsorb to glassware or react with electron-rich products. Always quench and wash with an alkaline solution (pH > 8), such as dilute ammonium hydroxide or tetramethylammonium hydroxide (TMAH), to stabilize iodine as non-volatile iodide (I⁻)[3].

Standard Operating Procedures (Protocols)

Protocol 1: Ni-Catalyzed Alkylation with Suppressed β-Hydride Elimination

This protocol utilizes a bidentate nitrogen ligand to enforce rapid reductive elimination.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon (repeat 3x).

  • Catalyst Loading: Inside an Argon-filled glovebox, add Ni(COD)₂ (10 mol%) and bathophenanthroline (12 mol%) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed tert-butanol (0.2 M relative to the substrate). Stir at room temperature for 10 minutes until a deep color indicates complexation.

  • Reagent Introduction: Add the nucleophilic coupling partner (1.5 equiv) followed by 1-iodo-4-(methylsulfonyl)butane (1.0 equiv) via a microsyringe.

  • Execution: Seal the tube, transfer to a pre-heated oil bath at 60°C, and stir vigorously for 12 hours.

  • Alkaline Quench: Cool the reaction to 0°C. Quench by adding an alkaline solution (e.g., 5% NH₄OH in water) to stabilize any displaced iodide and prevent equipment contamination[3]. Extract with EtOAc.

Protocol 2: Radical-Trapping & Stabilization Workflow (Cu-Catalyzed)

Designed to prevent hydrodehalogenation during radical-mediated cross-coupling.

  • Light Exclusion: Wrap the reaction vial completely in aluminum foil to prevent premature homolytic cleavage.

  • Degassing: Dissolve the chiral BOX ligand and Cu(I) catalyst in DMAc. Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen.

  • Activation: Add the aryl-radical precursor and 1-iodo-4-(methylsulfonyl)butane under a positive stream of Argon.

  • Controlled Irradiation: If using a photoredox co-catalyst, use a precisely calibrated LED light source (e.g., 440 nm) with active cooling to maintain the reaction exactly at 25°C, preventing thermal degradation[2].

  • Workup: Filter through a short pad of silica using an alkaline-doped eluent (1% Et₃N in Hexanes/EtOAc) to ensure iodine stabilization.

Workflow Step1 Reagent Prep (Degassing & Dark) Step2 Ligand Addition (Bathophenanthroline) Step1->Step2 Step3 Catalyst Loading (Ni/Pd at 0°C) Step2->Step3 Step4 Reaction Execution (Controlled Temp) Step3->Step4 Step5 Quench & Extract (Alkaline Wash) Step4->Step5

Step-by-step workflow for preventing iodine loss during catalytic reactions.

References

  • Alkyl Iodides and [11C]CO in Nickel-Mediated Cross-Coupling Reactions: Successful Use of Alkyl Electrophiles containing a β Hydrogen Atom in Metal-Mediated[11C]Carbonylation Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Technical Support Center: Strategies to Prevent Iodine Loss During Sample Preparation and Analysis Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alkylating Agent Reactivity: 1-Iodo-4-(methylsulfonyl)butane vs. 1-Bromo-4-(methylsulfonyl)butane

Introduction: The Critical Choice of an Alkylating Agent In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise installation of alkyl chains is a foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Choice of an Alkylating Agent

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the precise installation of alkyl chains is a foundational strategy for modulating a molecule's biological activity, lipophilicity, and metabolic stability. The 4-(methylsulfonyl)butyl group, in particular, is of interest due to the combination of a flexible four-carbon linker and the polar, metabolically stable sulfone moiety. The two primary reagents for introducing this group via nucleophilic substitution are 1-iodo-4-(methylsulfonyl)butane and 1-bromo-4-(methylsulfonyl)butane.

While structurally similar, the choice between the iodo and bromo variants is far from trivial. It has profound implications for reaction kinetics, yield, and overall synthetic strategy. This in-depth guide provides a comparative analysis of their reactivity, grounded in fundamental chemical principles and supported by experimental frameworks, to empower researchers in making informed decisions for their synthetic endeavors.

Theoretical Framework: Deconstructing Reactivity in SN2 Reactions

The reactivity of these primary alkyl halides is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is dictated by several factors, but for two such closely related substrates, the primary differentiator is the efficacy of the leaving group.

Pillar 1: Leaving Group Ability

A superior leaving group is one that is more stable as an independent, negatively charged species after cleaving from the carbon backbone.[1][2] The stability of the halide anion is inversely related to its basicity; weaker bases are better leaving groups because they are less likely to re-engage with the electrophilic carbon.[1][3]

The conjugate acids of iodide (HI) and bromide (HBr) are both strong acids, but hydroiodic acid is significantly stronger (pKa ≈ -10) than hydrobromic acid (pKa ≈ -9). This indicates that the iodide ion (I⁻) is a weaker base and therefore a more stable anion than the bromide ion (Br⁻).[1][4] This superior stability is a key reason why iodide is considered one of the best leaving groups among the halogens.[3][4][5]

Pillar 2: Carbon-Halogen Bond Strength

The SN2 reaction mechanism involves the cleavage of the carbon-halogen (C-X) bond in the rate-determining step.[2] Consequently, a weaker C-X bond results in a lower activation energy and a faster reaction rate.[1] As we move down the halogen group in the periodic table, the atomic radius increases, leading to longer and weaker bonds with carbon.

The carbon-iodine (C-I) bond is notably weaker and longer than the carbon-bromine (C-Br) bond. This is reflected in their average bond dissociation energies:

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

The significantly lower energy required to break the C-I bond directly translates to a faster rate of nucleophilic substitution for 1-iodo-4-(methylsulfonyl)butane compared to its bromo counterpart.[6][7][8]

Pillar 3: The Role of the Methylsulfonyl Group

The methylsulfonyl (CH₃SO₂-) group, located at the end of the butyl chain, exerts a powerful electron-withdrawing effect through induction. This effect polarizes the entire alkyl chain, rendering the α-carbon (the carbon bonded to the halogen) more electrophilic. This increased electrophilicity makes the carbon center a more attractive target for nucleophiles, thereby accelerating the rate of substitution for both molecules relative to a simple alkyl halide like 1-iodobutane. While this group enhances the reactivity of both substrates, it does not alter the fundamental reactivity difference established by the leaving group.

Quantitative Comparison: Reaction Kinetics

Based on the established principles, the reactivity order in SN2 reactions is unequivocally: I > Br > Cl > F .[1][9] Therefore, 1-iodo-4-(methylsulfonyl)butane will react significantly faster than 1-bromo-4-(methylsulfonyl)butane under identical conditions. While specific kinetic data for these exact substrates is not broadly published, the relative rate difference is expected to be substantial, often an order of magnitude or more, depending on the nucleophile and solvent system.

The following table provides a representative comparison of relative reaction rates for a generic primary alkyl halide, which serves as an excellent proxy for the behavior of the title compounds.

Table 1: Representative Relative Rates for R-X + Nucleophile SN2 Reaction

Substrate (R-X)Leaving GroupRelative Rate
R-IIodide~30,000
R-BrBromide~10,000
R-ClChloride~200
R-FFluoride1

Data is generalized and serves for comparative illustration.

This data underscores the significant kinetic advantage of employing the iodo-alkane for achieving rapid and efficient substitutions.

Visualizing the Mechanism and Workflow

To fully grasp the reaction dynamics and the experimental approach to comparing these reagents, the following diagrams are provided.

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Sol_Alkyl Prepare equimolar solutions of 1-iodo- & 1-bromo-butane derivatives in Acetone Setup In separate flasks at constant T, add nucleophile solution Sol_Alkyl->Setup Sol_Nuc Prepare solution of Nucleophile (e.g., NaN₃) in Acetone Sol_Nuc->Setup Initiate Add alkyl halide solution to each flask simultaneously. Start timer. Setup->Initiate Monitor Monitor reaction progress (e.g., TLC, aliquots for GC/LCMS) Initiate->Monitor Workup Quench reaction at various time points Monitor->Workup Analyze Analyze product formation/ reactant consumption quantitatively Workup->Analyze Plot Plot [Product] vs. Time to determine initial rates Analyze->Plot Compare Compare reaction rates Plot->Compare

Caption: Workflow for a comparative kinetic experiment.

Experimental Protocol: Comparative Kinetic Analysis via SN2 Reaction

This protocol outlines a robust method for empirically validating the reactivity difference between the two title compounds. The reaction chosen is the substitution with sodium azide, a common and effective nucleophile.

Objective: To quantitatively compare the rate of reaction of 1-iodo-4-(methylsulfonyl)butane and 1-bromo-4-(methylsulfonyl)butane with sodium azide.

Materials:

  • 1-iodo-4-(methylsulfonyl)butane

  • 1-bromo-4-(methylsulfonyl)butane

  • Sodium azide (NaN₃)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Constant temperature bath

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Solution Preparation (Justification):

    • Prepare 0.1 M stock solutions of 1-iodo-4-(methylsulfonyl)butane and 1-bromo-4-(methylsulfonyl)butane in anhydrous acetone. Include a known concentration of an internal standard (e.g., 0.05 M dodecane). The internal standard allows for accurate quantification by GC, correcting for any variations in injection volume.

    • Prepare a 0.2 M stock solution of sodium azide in anhydrous acetone. Acetone is an ideal polar aprotic solvent that dissolves the reactants but will precipitate the sodium bromide or sodium iodide byproduct, helping to drive the reaction to completion (Le Châtelier's principle).

  • Reaction Setup (Control & Precision):

    • Place 5.0 mL of the 0.2 M sodium azide solution into two separate, identical reaction vials equipped with stir bars.

    • Place the vials in a constant temperature bath set to 40 °C and allow them to equilibrate for 15 minutes. Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Initiation and Monitoring (Data Collection):

    • At time t=0, simultaneously add 5.0 mL of the respective alkyl halide stock solution to each vial. This will result in final concentrations of 0.05 M for the alkyl halide and 0.1 M for sodium azide.

    • Immediately withdraw a ~0.2 mL aliquot (the t=0 time point) from each reaction, quench it in a vial containing diethyl ether and water, and shake. This will partition the organic components into the ether layer.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes for the iodo- compound; 30, 60, 120, 240, and 480 minutes for the bromo- compound, anticipating a slower reaction).

  • Analysis (Quantification):

    • Analyze the organic layer of each quenched aliquot by GC-FID.

    • Determine the concentration of the remaining alkyl halide at each time point by comparing its peak area to the peak area of the internal standard.

    • Plot the natural logarithm of the alkyl halide concentration (ln[R-X]) versus time. For a pseudo-first-order reaction (with azide in excess), this plot should yield a straight line. The negative slope of this line is the observed rate constant, kobs.

    • Compare the calculated rate constants for the two reactions. A significantly larger rate constant for 1-iodo-4-(methylsulfonyl)butane will provide quantitative evidence of its higher reactivity.

Practical Considerations and Recommendations

  • Reactivity vs. Stability: While highly reactive, 1-iodo-4-(methylsulfonyl)butane is also more susceptible to degradation, particularly in the presence of light. It should be stored in an amber bottle and kept in a cool, dark place. 1-Bromo-4-(methylsulfonyl)butane is generally more stable for long-term storage.

  • Cost and Availability: Alkyl bromides are often less expensive and more readily available from commercial suppliers than their iodide counterparts. For large-scale synthesis, this can be a significant factor.

  • Choice of Synthesis:

    • For rapid, small-scale, or difficult substitutions: Where reaction time is critical or the nucleophile is weak, the superior reactivity of 1-iodo-4-(methylsulfonyl)butane makes it the clear choice. The higher reaction rate can lead to cleaner reactions and higher yields by minimizing side reactions or degradation of sensitive substrates.

    • For large-scale or cost-sensitive processes: If the nucleophile is sufficiently reactive and reaction time is not the primary constraint, the stability and lower cost of 1-bromo-4-(methylsulfonyl)butane may offer a more practical and economical solution. The reaction may require more forcing conditions (e.g., higher temperature or longer reaction time) to achieve the desired conversion.

Conclusion

The comparison between 1-iodo-4-(methylsulfonyl)butane and 1-bromo-4-(methylsulfonyl)butane is a classic study in the principles of nucleophilic substitution. The underlying chemistry dictates that 1-iodo-4-(methylsulfonyl)butane is the more reactive species . This enhanced reactivity is a direct consequence of the superior leaving group ability of the iodide ion and the weaker carbon-iodine bond.

For the research scientist, the choice is a balance of required reactivity, substrate stability, reaction scale, and economic factors. For high-throughput screening or the synthesis of complex molecules where efficiency is paramount, the iodo- derivative is superior. For larger-scale, cost-driven syntheses, the bromo- derivative remains a robust and viable workhorse. A thorough understanding of these differences is essential for the strategic design and successful execution of synthetic routes in modern chemistry.

References

  • chemguide. (n.d.). Learning outcome 10.3(b). Retrieved from chemguide: CIE A level chemistry support. [Link]

  • Lee, I., et al. (2009). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A. [Link]

  • JoVE. (2023). Leaving Groups. JoVE Lab Manual. [Link]

  • Bentley, T. W., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules. [Link]

  • Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]

  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. [Link]

  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • G.S. Grestoni, et al. (2003). Reactions of O(3P) with Alkyl Iodides: Rate Coefficients and Reaction Products. The Journal of Physical Chemistry. [Link]

  • S. Pal, et al. (2002). Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors. The Journal of Physical Chemistry A. [Link]

  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]

  • The Organic Chemistry Tutor. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. [Link]

  • Gauth. (n.d.). Solved: The student repeats the investigation using 1-bromobutane instead of 1-iodobutane. [Link]

  • Filo. (2024). (b) When 1-iodobutane, \mathrm { CH }. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (n.d.). The comparisons of reactivity of alkyl iodide 2an and bromide 2an‐Br. [Link]

  • Molbase. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • University of Colorado Boulder, Department of Chemistry. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]

  • Royal Society of Chemistry. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. [Link]

  • Scribd. (n.d.). Synthesis and Purification of 1-Bromobutane. [Link]

  • Autechaux. (2026). The Role of 1-Bromo-4-(methylsulfinyl)benzene in Modern Organic Synthesis. [Link]

  • Quora. (2022). What is the difference between bromine and iodine in terms of reactivity towards alkenes?. [Link]

  • ResearchGate. (n.d.). To What Extent Do Iodomethane and Bromomethane Undergo Analogous Reactions?. [Link]

  • Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.
  • Organic Syntheses. (2025). Synthesis of 1-(phenylsulfonyl)bicyclo[1.1.0]butane from Methyl Phenyl Sulfone and Epichlorohydrin. [Link]

  • CORE. (n.d.). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. [Link]

  • Vanderbilt University. (1998). Synthesis and Molecular Structure of 12-Iodo-1-(4-pentylquinuclidin-1-yl)-1-carba-closo-dodecaborane. [Link]

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Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for the Purity Analysis of Butane, 1-iodo-4-(methylsulfonyl)-

This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, tailored for the purity assessment of Butane, 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, tailored for the purity assessment of Butane, 1-iodo-4-(methylsulfonyl)-. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the purity of this molecule is paramount for safety and efficacy. This document moves beyond a simple checklist of validation steps, offering insights into the causality behind experimental choices and presenting comparative data to guide researchers, scientists, and drug development professionals in establishing a robust, reliable, and self-validating analytical system.

The analytical approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q2(R2), which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2]

The Analytical Challenge: Understanding Butane, 1-iodo-4-(methylsulfonyl)-

The structure of Butane, 1-iodo-4-(methylsulfonyl)- presents distinct features that inform the HPLC method development and validation strategy:

  • The Methylsulfonyl Group (-SO₂CH₃): This functional group is polar and contains a sufficient chromophore for UV detection, typically in the lower UV range (e.g., 210-230 nm). Its presence dictates the need for a polar-capable stationary phase.

  • The 1-iodobutane Moiety: This alkyl iodide chain introduces hydrophobicity. The carbon-iodine bond can be susceptible to degradation under certain stress conditions (e.g., light, heat), making a stability-indicating method essential.[3]

Given these characteristics, Reversed-Phase HPLC (RP-HPLC) is the technique of choice, separating compounds based on their hydrophobicity. A C18 or C8 column is a logical starting point, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

The Foundation of Trust: A Holistic Validation Workflow

Method validation is not a singular event but a systematic process of collecting and evaluating data. The objective is to establish, with a high degree of assurance, that the method will consistently produce results that are accurate and precise. The overall workflow is designed to test every critical performance characteristic of the method.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development (Column, Mobile Phase, Wavelength) Opt Method Optimization (Gradient, Flow Rate) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spiking Studies) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management (Revalidation, Transfer) Report->Lifecycle

Caption: High-level workflow for HPLC-UV method validation.

Comparative Analysis of Core Validation Parameters

The following sections provide a detailed comparison of the essential validation parameters. For each, we explain the rationale, provide a step-by-step protocol, and present comparative data tables that might arise when evaluating different chromatographic conditions.

Specificity: Proving the Method is Selective

Causality & Rationale: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[4] For Butane, 1-iodo-4-(methylsulfonyl)-, it is crucial to demonstrate that peaks from potential degradation products (e.g., hydrolysis leading to 4-(methylsulfonyl)butan-1-ol or elimination) do not co-elute with the main analyte peak. This is achieved through forced degradation studies.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a solution of Butane, 1-iodo-4-(methylsulfonyl)- in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

  • Expose to Stress Conditions: Subject aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid drug substance at 105°C for 48 hours, then dissolve.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution: Neutralize the acid and base-stressed samples. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV. Use a photodiode array (PDA) detector if available to assess peak purity.

Data Comparison: Evaluating Column Selectivity

The choice of stationary phase can significantly impact the separation of degradation products. Below is a comparison of two common C18 columns.

Table 1: Comparison of Column Performance in Forced Degradation Study

Stress ConditionColumn A (Standard C18)Column B (Polar-Endcapped C18)
Acid HydrolysisMain Peak Purity Angle < Purity ThresholdOne degradant peak at RRT 0.85Main Peak Purity Angle < Purity ThresholdTwo degradant peaks resolved at RRT 0.82 and 0.86
Base HydrolysisCo-elution observed (Purity Angle > Purity Threshold)Main Peak Purity Angle < Purity ThresholdMajor degradant resolved at RRT 1.15
OxidationNo significant degradationNo significant degradation
Linearity and Range

Causality & Rationale: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[5] This is fundamental for accurate quantitation of both the main component and its impurities. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol: Linearity Assessment

  • Prepare Stock Solution: Create a high-concentration stock solution of the reference standard.

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity method, this range must cover from the Limit of Quantitation (LOQ) to 120% of the specification for impurities, and typically 80-120% of the assay concentration.[3]

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot the average peak area against concentration and perform a linear regression analysis.

Data Comparison: Impact of Wavelength Selection

The detection wavelength can affect the linearity and sensitivity of the method.

Table 2: Linearity Data at Different UV Wavelengths

ParameterWavelength A: 210 nmWavelength B: 225 nmAcceptance Criteria
Range 0.5 µg/mL - 150 µg/mL0.5 µg/mL - 150 µg/mLAs required
Regression Equation y = 45872x + 1203y = 31055x + 980N/A
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Y-intercept % of 100% Response 1.8%0.8%≤ 2.0%
Accuracy (Trueness)

Causality & Rationale: Accuracy measures the closeness of the experimental value to the true value.[4] It is typically determined by spiking a sample matrix (placebo) with known amounts of the analyte at different concentration levels. This confirms that the sample preparation and analysis method does not introduce a systematic error or bias.

Experimental Protocol: Accuracy by Spiking

  • Prepare Placebo: If analyzing a drug product, prepare a placebo mixture containing all excipients without the API.

  • Spike Placebo: Spike the placebo at three concentration levels across the analytical range (e.g., 50%, 100%, and 150% of the target impurity concentration). Prepare three independent samples at each level.

  • Analysis: Analyze the nine spiked samples.

  • Calculate Recovery: Determine the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Comparison: Effect of Sample Extraction Procedure

The efficiency of extracting the analyte from the sample matrix is critical for accuracy.

Table 3: Accuracy Results with Different Extraction Solvents

Spiked LevelRecovery with Diluent A (50:50 ACN:H₂O)Recovery with Diluent B (70:30 MeOH:Buffer pH 3)Acceptance Criteria
LOQ 85.2%, 88.1%, 86.5%98.5%, 101.2%, 99.3%80.0% - 120.0%
100% 91.5%, 92.3%, 90.8%99.8%, 100.5%, 101.0%90.0% - 110.0%
120% 93.2%, 94.0%, 92.8%99.1%, 100.2%, 99.6%90.0% - 110.0%
Mean Recovery 90.7%100.0%N/A
RSD 3.1%0.9%≤ 5.0%
Precision

Causality & Rationale: Precision expresses the random error of a method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Experimental Protocol: Precision Assessment

  • Repeatability: Prepare six independent samples of the analyte at 100% of the test concentration. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of six samples and for the combined twelve samples.

Table 4: Comparison of Precision Data

ParameterAnalyst 1 / Day 1 / Instrument AAnalyst 2 / Day 2 / Instrument BCombined Data (n=12)Acceptance Criteria
Mean Area 4,510,2344,505,8814,508,058N/A
RSD (Repeatability) 0.45%0.51%N/A≤ 1.0%
RSD (Intermediate) N/AN/A0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality & Rationale:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3] The LOQ is a critical parameter for any purity method.

These are often determined based on the signal-to-noise ratio (S/N) of the analyte peak.

Experimental Protocol: S/N Ratio Method

  • Determine S/N: Inject progressively lower concentrations of the analyte.

  • Establish LOD: Find the concentration that yields a S/N ratio of approximately 3:1.

  • Establish LOQ: Find the concentration that yields a S/N ratio of approximately 10:1.

  • Confirm LOQ: Verify the established LOQ by preparing and injecting at least six samples at this concentration and confirming that the precision (RSD) and accuracy meet the predefined criteria (e.g., RSD ≤ 10%).

Table 5: LOD and LOQ Data

ParameterResultAcceptance Criteria
LOD (S/N ~ 3:1) 0.05 µg/mLVisually discernible from noise
LOQ (S/N ~ 10:1) 0.15 µg/mLS/N ≥ 10
Precision at LOQ (n=6) RSD = 4.8%RSD ≤ 10.0%
Accuracy at LOQ Mean Recovery = 97.5%Within 80-120%

Synthesizing the Data: The Interdependency of Validation Parameters

The validation parameters are not isolated; they are interconnected. For instance, accuracy cannot be established without first demonstrating precision and linearity. Specificity underpins all quantitative measurements. This relationship highlights the importance of a holistic approach to validation.

Validation_Interdependency Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOQ LOQ Specificity->LOQ Linearity->Accuracy Range Range Linearity->Range Method_Suitability Method is Fit for Purpose Accuracy->Method_Suitability Precision->Accuracy Range->Method_Suitability LOQ->Method_Suitability Robustness Robustness Robustness->Method_Suitability

Caption: Interdependency of analytical validation parameters.

Conclusion: Establishing a Validated State

This guide has demonstrated that validating an HPLC-UV method for the purity of Butane, 1-iodo-4-(methylsulfonyl)- is a multi-faceted process that relies on scientific rationale and rigorous experimental verification. By systematically evaluating parameters from specificity to robustness and comparing the performance under different conditions, a reliable and trustworthy method can be established.

The key takeaways are:

  • Understand the Analyte: The chemical properties of the molecule must guide method development and validation design.

  • Specificity is Paramount: A stability-indicating method is non-negotiable for purity analysis. Forced degradation studies are essential.

  • Data-Driven Decisions: Use comparative data (e.g., from different columns, wavelengths, or extraction procedures) to justify the final method parameters.

  • Adhere to Guidelines: The ICH Q2(R2) framework provides the universal standard for demonstrating a method is fit for its intended purpose.[1][2]

Ultimately, a well-validated analytical method is a cornerstone of drug development, ensuring that data on product quality is accurate, reliable, and defensible.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Retrieved March 24, 2026, from [Link]

  • Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. (2016). Analytical Methods. Retrieved March 24, 2026, from [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 24, 2026, from [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. Retrieved March 24, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration (FDA). Retrieved March 24, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency (EMA). Retrieved March 24, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration (FDA). Retrieved March 24, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency (EMA). Retrieved March 24, 2026, from [Link]

  • Some good validation practices for analytical procedures. (n.d.). A3P. Retrieved March 24, 2026, from [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab. Retrieved March 24, 2026, from [Link]

  • Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. (2017). Journal of Agricultural and Food Chemistry. Retrieved March 24, 2026, from [Link]

  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams. (2016). Journal of the Mexican Chemical Society. Retrieved March 24, 2026, from [Link]

  • HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column. (2019). Molecules. Retrieved March 24, 2026, from [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. (2017). Journal of Chromatographic Science. Retrieved March 24, 2026, from [Link]

  • Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. (2015). Analytical Chemistry. Retrieved March 24, 2026, from [Link]

  • HPLC Methods for analysis of Iodide ion. (n.d.). HELIX Chromatography. Retrieved March 24, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved March 24, 2026, from [Link]

  • Butane, 1-iodo-. (n.d.). NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Mass spectrum of 1-iodobutane. (n.d.). Doc Brown's Chemistry. Retrieved March 24, 2026, from [Link]

  • 6-IODO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Methylsulfonylating Agents: A Comparative Benchmark of Butane, 1-iodo-4-(methylsulfonyl)- Against Established Reagents

Introduction: The Enduring Importance of the Methylsulfonyl Group in Modern Drug Discovery In the landscape of medicinal chemistry, the methylsulfonyl (–SO₂CH₃) group stands as a privileged functional motif. Its incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of the Methylsulfonyl Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the methylsulfonyl (–SO₂CH₃) group stands as a privileged functional motif. Its incorporation into small molecule drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the sulfonyl group can modulate the pKa of nearby functionalities, while its ability to act as a hydrogen bond acceptor enhances solubility and interactions with biological targets.[1] This has led to the successful development of numerous marketed drugs containing this moiety, spanning a wide range of therapeutic areas.[1]

The introduction of the methylsulfonyl group, a process known as methylsulfonylation, is therefore a critical transformation in the synthetic chemist's toolkit. The choice of the methylsulfonylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparison of a novel, proposed methylsulfonylating agent, Butane, 1-iodo-4-(methylsulfonyl)- , against established and widely used reagents: methanesulfonyl chloride (MsCl) , methanesulfonic anhydride (Ms₂O) , and S-methyl methanethiosulfonate (MMTS) . Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits and drawbacks of these reagents, supported by mechanistic insights and actionable experimental protocols.

The Reagents: A Head-to-Head Comparison

This section provides a detailed profile of each methylsulfonylating agent, including a discussion of a plausible synthesis for the novel reagent, Butane, 1-iodo-4-(methylsulfonyl)-.

Butane, 1-iodo-4-(methylsulfonyl)-: A Novel Reagent with Untapped Potential

Butane, 1-iodo-4-(methylsulfonyl)- is not a commercially available reagent and its properties have not been extensively reported in the literature. However, its structure, a primary alkyl iodide with a distal electron-withdrawing methylsulfonyl group, allows for a predictive analysis of its reactivity.

Proposed Synthesis:

A plausible synthetic route to Butane, 1-iodo-4-(methylsulfonyl)- could involve a two-step process starting from 1,4-diiodobutane. The first step would be a nucleophilic substitution with a source of the methylsulfonyl group, such as sodium methanesulfinate, followed by a Finkelstein reaction to re-introduce the iodide.

Predicted Reactivity and Mechanistic Considerations:

The primary C-I bond is the reactive site for nucleophilic substitution. The methylsulfonyl group, being strongly electron-withdrawing, is expected to influence the reactivity of the C-I bond through an inductive effect. This would render the carbon atom attached to the iodine more electrophilic and susceptible to nucleophilic attack. The reaction is anticipated to proceed via a standard Sₙ2 mechanism.

dot

Nu: Nucleophile (Nu⁻) transition_state [Nu---C---I]⁻ Transition State Nu:->transition_state reagent Butane, 1-iodo-4-(methylsulfonyl)- reagent->transition_state product Nu-CH₂(CH₂)₃SO₂CH₃ transition_state->product leaving_group I⁻ transition_state->leaving_group Leaving Group Departure

Caption: Predicted Sₙ2 mechanism for Butane, 1-iodo-4-(methylsulfonyl)-.

Methanesulfonyl Chloride (MsCl): The Workhorse Reagent

Methanesulfonyl chloride is a widely used, highly reactive methylsulfonylating agent.[2] It readily reacts with a broad range of nucleophiles, including alcohols and amines, in the presence of a non-nucleophilic base.[3][4]

Reactivity and Mechanistic Considerations:

The reaction of MsCl with nucleophiles can proceed through two primary pathways, depending on the reaction conditions, particularly the basicity of the amine used.[5] In the presence of a relatively weak base like pyridine, the reaction generally proceeds via a direct nucleophilic attack on the electrophilic sulfur atom.[3] However, with stronger, non-nucleophilic bases such as triethylamine, an E1cB elimination can occur to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the nucleophile.[2]

dot

Mechanism of MsCl with Nucleophiles cluster_sn2 Direct Nucleophilic Attack (weaker base) cluster_sulfene Sulfene Intermediate (stronger base) MsCl_sn2 CH₃SO₂Cl Product_sn2 CH₃SO₂-NuR MsCl_sn2->Product_sn2 NuH, Base NuH_sn2 R-OH / R₂NH MsCl_sulfene CH₃SO₂Cl Sulfene [CH₂=SO₂] MsCl_sulfene->Sulfene Base (-HCl) Product_sulfene CH₃SO₂-NuR Sulfene->Product_sulfene NuH NuH_sulfene R-OH / R₂NH

Caption: Reaction mechanisms of methanesulfonyl chloride.

Methanesulfonic Anhydride (Ms₂O): The "Cleaner" Alternative

Methanesulfonic anhydride is another potent methylsulfonylating agent that offers several advantages over MsCl.[6] It is particularly favored for producing cleaner reactions with fewer byproducts.[6]

Reactivity and Mechanistic Considerations:

Ms₂O reacts with alcohols and amines to form mesylates and sulfonamides, respectively.[7] The key advantage of Ms₂O is that it avoids the in situ generation of HCl, thereby preventing the formation of chlorinated byproducts that can be observed with MsCl.[6] The reaction proceeds via a nucleophilic attack on one of the electrophilic sulfur atoms of the anhydride, with the methanesulfonate anion acting as the leaving group.[8]

dot

NuH Nucleophile (R-OH / R₂NH) intermediate Tetrahedral Intermediate NuH->intermediate reagent Methanesulfonic Anhydride (Ms₂O) reagent->intermediate product CH₃SO₂-NuR intermediate->product leaving_group CH₃SO₃⁻ (Mesylate) intermediate->leaving_group Leaving Group Departure

Caption: Mechanism of methylsulfonylation with methanesulfonic anhydride.

S-Methyl Methanethiosulfonate (MMTS): The Mild and Selective Agent

MMTS is a milder methylsulfonylating agent compared to MsCl and Ms₂O. It is particularly useful in biochemical applications for the reversible blocking of cysteine thiol groups in proteins.[9]

Reactivity and Mechanistic Considerations:

MMTS reacts with soft nucleophiles, most notably thiols, via a nucleophilic attack on the sulfenyl sulfur atom.[10] This results in the formation of a mixed disulfide and the methanesulfinate anion. The reaction is highly selective for thiols over harder nucleophiles like alcohols and amines under neutral or slightly acidic conditions.

dot

Thiol R-SH Transition_State [R-S---S---SO₂CH₃]⁻ Transition State Thiol->Transition_State MMTS CH₃SO₂-S-CH₃ MMTS->Transition_State Product R-S-S-CH₃ Transition_State->Product Leaving_Group CH₃SO₂⁻ Transition_State->Leaving_Group

Caption: Reaction of MMTS with a thiol.

Head-to-Head Performance Benchmark

The following table summarizes the key performance characteristics of the four methylsulfonylating agents.

FeatureButane, 1-iodo-4-(methylsulfonyl)- (Predicted)Methanesulfonyl Chloride (MsCl)Methanesulfonic Anhydride (Ms₂O)S-Methyl Methanethiosulfonate (MMTS)
Reactivity Moderate to HighVery HighHighModerate
Primary Nucleophiles C, N, O, SO, NO, NS
Typical Conditions Neutral or with a non-nucleophilic baseBase (e.g., pyridine, triethylamine) requiredBase (e.g., pyridine, triethylamine) requiredNeutral or slightly acidic
Key Advantages Potentially offers a different reactivity profile; avoids sulfene formationHigh reactivity, readily available, cost-effectiveCleaner reactions, avoids chlorinated byproductsHigh selectivity for thiols, reversible modification
Key Disadvantages Not commercially available, synthesis requiredCan generate HCl leading to side reactions, formation of sulfene can be problematicMore expensive than MsCl, moisture sensitiveLower reactivity towards hard nucleophiles
Byproducts Iodide saltHCl, base-HCl salt, potential chlorinated byproductsMethanesulfonic acid, base-mesylate saltMethanesulfinate

Experimental Protocols

This section provides representative, step-by-step protocols for methylsulfonylation reactions.

Experimental Workflow Overview

dot

start Start setup Reaction Setup (Inert Atmosphere) start->setup reagent_add Addition of Methylsulfonylating Agent setup->reagent_add reaction Reaction Monitoring (TLC/LC-MS) reagent_add->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for methylsulfonylation.

Protocol 1: Methylsulfonylation of an Alcohol using Methanesulfonyl Chloride
  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • MsCl Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with dilute HCl (to remove the base), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Methylsulfonylation of an Amine using Methanesulfonic Anhydride
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Ms₂O Addition: Add methanesulfonic anhydride (1.1 eq.) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC.

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 1.

Safety and Handling Considerations

All methylsulfonylating agents should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Butane, 1-iodo-4-(methylsulfonyl)-: As an alkyl iodide, it is expected to be a lachrymator and potentially toxic. The synthesis should be performed with caution.

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator.[11] Reacts violently with water and other nucleophiles.[12]

  • Methanesulfonic Anhydride (Ms₂O): Corrosive and moisture-sensitive.[13][14] Reacts violently with water.[2]

  • S-Methyl Methanethiosulfonate (MMTS): Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and eye irritation.[1]

Conclusion

The choice of a methylsulfonylating agent is a critical decision in the design of a synthetic route. While methanesulfonyl chloride remains a cost-effective and highly reactive option, the potential for side reactions necessitates careful control of reaction conditions. Methanesulfonic anhydride offers a cleaner reaction profile, albeit at a higher cost. For highly selective methylsulfonylation of thiols, S-methyl methanethiosulfonate is an excellent choice.

The proposed reagent, Butane, 1-iodo-4-(methylsulfonyl)- , presents an intriguing alternative. Its predicted reactivity via an Sₙ2 mechanism at a primary carbon center, influenced by a distal electron-withdrawing group, could offer unique selectivity and reactivity profiles in complex molecule synthesis. Further research into the synthesis and reactivity of this and related iodoalkyl sulfones is warranted to fully explore their potential in organic synthesis and drug discovery.

References

  • Wikipedia. (2023). Methanesulfonyl chloride. [Link]

  • Reddy, R. J., Kumar, J. J., & Kumari, A. H. (2024). Recent trends in the synthesis and applications of β-iodovinyl sulfones: a decade of progress. Organic & Biomolecular Chemistry, 22(14), 2492-2509. [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?[Link]

  • Blakemore, D. (2026). Mastering Mesylation: A Guide to Methanesulfonic Anhydride. [Link]

  • Wikipedia. (2023). Methanesulfonyl chloride. [Link]

  • Wikipedia. (2022). Methanesulfonic anhydride. [Link]

  • ResearchGate. (2018). (a) Schematic of l-cysteine reaction with MMTS to convert the cysteine thiol to a disulphide bond and produce product S1 (cystine)...[Link]

  • Quimicafacil.net. (n.d.). Reaction of anhydrides with alcohols. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butane, 1-iodo-4-(methylsulfonyl)-
Reactant of Route 2
Butane, 1-iodo-4-(methylsulfonyl)-
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